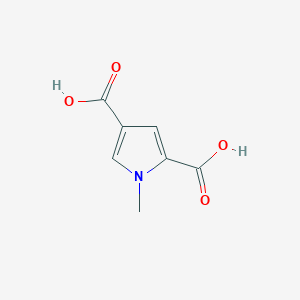

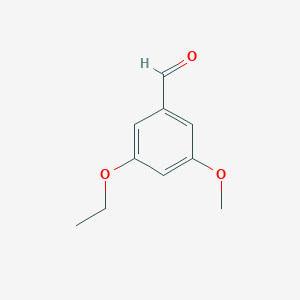

1-Methyl-1H-pyrrole-2,4-dicarboxylic acid

Overview

Description

Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-pyrrole-2,4-dicarboxylic acid” is not directly available. The closest related compound “1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester” has a molecular weight of 239.2677 .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-1H-pyrrole-2,4-dicarboxylic acid” are not directly available. The closest related compound “1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester” has a molecular weight of 239.2677 .Scientific Research Applications

Synthesis and Chemical Properties

Facile Synthesis Methods

The compound has been involved in studies focusing on facile and direct synthesis methods. For instance, Alizadeh et al. (2008) described an unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide to synthesize derivatives of pyrrole-2,3-dicarboxylic acid under neutral conditions in a one-step procedure (Alizadeh, Hosseinpour, & Rostamnia, 2008).

Formation of One-, Two-, and Three-dimensional Networks

Research by Lin et al. (1998) investigated 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives, demonstrating their ability to form various dimensional networks in the solid state. These networks are formed due to hydrogen-bonded contacts between carboxylic acid groups on adjacent pyrrole subunits (Lin, Geib, & Hamilton, 1998).

Applications in Material Science

Development of Humectants and Flavor Precursors

Fan et al. (2023) utilized pyrrole acid derivatives in the synthesis of novel compounds for use as humectants and flavor precursors in tobacco. These compounds demonstrated high-temperature stability and flavor release properties (Fan et al., 2023).

Synthesis of Antimicrobial Agents

Hublikar et al. (2019) synthesized novel pyrrole derivatives with potential antimicrobial properties. Their research indicated that the heterocyclic ring present in these compounds played a significant role in their antimicrobial activity (Hublikar et al., 2019).

Exploration in Pharmacology

Pharmacokinetic Properties Improvement

Research on derivatives of pyrrole dicarboxylic acid, like the study by Micheli et al. (2004), has explored their use as non-competitive antagonists, with modifications improving their pharmacokinetic properties (Micheli et al., 2004).

Synthesis of Compounds for Drug Metabolism Monitoring

Skaddan (2009) synthesized a labeled version of a pyrrole tricarboxylic acid derivative as a key biomarker for monitoring the effectiveness of certain drug candidates, such as those for hyperpigmentation (Skaddan, 2009).

properties

IUPAC Name |

1-methylpyrrole-2,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-8-3-4(6(9)10)2-5(8)7(11)12/h2-3H,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHODEGXGFMTPOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10624271 | |

| Record name | 1-Methyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-1H-pyrrole-2,4-dicarboxylic acid | |

CAS RN |

68384-89-4 | |

| Record name | 1-Methyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10624271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Diphenylpyrido[3,4-b]pyrazine](/img/structure/B3356666.png)

![4-Methylimidazo[1,2-A]quinoxaline](/img/structure/B3356687.png)

![9H-Purin-2-amine, 6-[[4-[(2-propyn-1-yloxy)methyl]phenyl]methoxy]-](/img/structure/B3356692.png)

![[Amino(furan-2-yl)methyl]phosphonic acid](/img/structure/B3356755.png)